1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene
Overview
Description
1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a chloromethyl group and a propan-2-yloxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene typically involves the chloromethylation of 2-(propan-2-yloxy)naphthalene. This can be achieved through the reaction of 2-(propan-2-yloxy)naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of naphthalene.
Oxidation: Naphthoquinones are the major products.
Reduction: The major product is 1-(methyl)-2-(propan-2-yloxy)naphthalene.
Scientific Research Applications
1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The propan-2-yloxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)naphthalene: Lacks the propan-2-yloxy group, making it less soluble in organic solvents.
2-(Propan-2-yloxy)naphthalene: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-2-(propan-2-yloxy)naphthalene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
Uniqueness
1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene is unique due to the presence of both the chloromethyl and propan-2-yloxy groups, which confer specific reactivity and solubility properties. This combination makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
1-(chloromethyl)-2-propan-2-yloxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLFWGQHYZZPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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